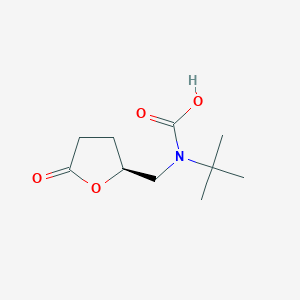
(S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid is a compound that features a tetrahydrofuran ring, a carbamic acid group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid typically involves the reaction of a tetrahydrofuran derivative with a carbamate precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the tetrahydrofuran derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, leading to changes in biochemical pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid include:
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl-[[(2S)-5-oxooxolan-2-yl]methyl]carbamic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)11(9(13)14)6-7-4-5-8(12)15-7/h7H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
IBSOOOGRORTUBQ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)N(C[C@@H]1CCC(=O)O1)C(=O)O |
Canonical SMILES |
CC(C)(C)N(CC1CCC(=O)O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















